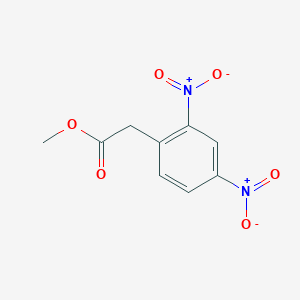

Methyl 2-(2,4-dinitrophenyl)acetate

Descripción general

Descripción

Methyl 2-(2,4-dinitrophenyl)acetate: is an organic compound with the molecular formula C₉H₈N₂O₆. It is a derivative of phenylacetate, where the phenyl ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its distinctive yellow color and is used in various chemical applications due to its reactive nature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(2,4-dinitrophenyl)acetate can be synthesized through the esterification of 2-(2,4-dinitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-dinitrophenyl)acetic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.

Hydrolysis: Aqueous acid or base.

Major Products:

Nucleophilic Substitution: Substituted phenylacetates.

Reduction: 2-(2,4-diaminophenyl)acetate.

Hydrolysis: 2-(2,4-dinitrophenyl)acetic acid and methanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Studies

Methyl 2-(2,4-dinitrophenyl)acetate is often utilized in synthetic organic chemistry as a reagent for acyl transfer reactions. Its reactivity is attributed to the electron-withdrawing nature of the dinitrophenyl group, which enhances the electrophilicity of the carbonyl carbon.

Kinetic Studies

Recent research has focused on the kinetics of reactions involving this compound. For instance, studies have demonstrated that the acyl transfer reactions proceed through an addition-elimination mechanism where the nucleophilic attack is rate-determining. This understanding can significantly optimize synthetic pathways for pharmaceuticals and fine chemicals .

| Reaction Type | Mechanism | Rate-Determining Step |

|---|---|---|

| Acyl Transfer | Addition-Elimination | Nucleophilic Attack |

| Aminolysis | Kinetic Study | Varies with Nucleophile |

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to form prodrugs. Prodrugs are chemically modified drugs that become active only after undergoing metabolic conversion. The incorporation of this compound in drug design can enhance solubility and bioavailability.

Case Study: Prodrug Synthesis

In a notable study, researchers synthesized a prodrug using this compound to improve the pharmacokinetic properties of existing drugs. The resulting prodrug exhibited enhanced absorption rates in biological systems, demonstrating the compound's utility in drug formulation .

Agricultural Applications

This compound has been explored for its herbicidal properties. Its derivatives have shown effectiveness against various weed species that are resistant to conventional herbicides.

Herbicidal Activity

Research indicates that derivatives of this compound exhibit significant herbicidal activity against problematic weeds such as Echinochloa crus-galli and Cyperus esculentus. These findings suggest that the compound could be developed into a new class of herbicides with reduced environmental impact compared to traditional options .

The biological activity of this compound and its derivatives extends to antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain pathogenic microorganisms.

Antimicrobial Studies

In vitro tests revealed that this compound derivatives exhibited inhibitory effects against bacteria such as Salmonella typhimurium and fungi like Aspergillus fumigatus. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Mecanismo De Acción

The mechanism of action of methyl 2-(2,4-dinitrophenyl)acetate primarily involves its reactivity with nucleophiles and reducing agents. The nitro groups on the phenyl ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. In biological systems, its derivatives can interact with cellular components, leading to potential therapeutic effects such as anticancer activity.

Comparación Con Compuestos Similares

2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

Methyl 3-(2,4-dinitrophenyl)propanoate: Similar structure with an additional methylene group in the carbon chain.

Uniqueness: Methyl 2-(2,4-dinitrophenyl)acetate is unique due to its specific ester functional group, which allows for versatile chemical modifications and applications in various fields, including analytical chemistry and pharmaceutical research.

Actividad Biológica

Methyl 2-(2,4-dinitrophenyl)acetate is a compound that has garnered attention due to its biological activities, particularly in the context of antifungal and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the chemical formula , features a dinitrophenyl group which is known for its electron-withdrawing properties. This structural characteristic enhances its reactivity and potential biological activity.

Antifungal Activity

Several studies have investigated the antifungal properties of this compound and related compounds. Notably, it has been shown to exhibit significant fungicidal activity against various fungal strains, particularly Aspergillus flavus, which is notorious for producing aflatoxins that pose health risks.

Case Study: Fungicidal Activity Against Aspergillus flavus

In a study conducted by Tabakora and Dodoff (1995), this compound demonstrated remarkable antifungal activity. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound was significantly lower than that of other tested compounds, indicating higher efficacy.

- Percentage Inhibition : As concentration increased, the percentage inhibition of fungal growth also increased. For instance, at higher concentrations, the compound achieved up to 90% inhibition of Aspergillus flavus growth.

| Concentration (ppm) | Percentage Inhibition (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

The antifungal mechanism of this compound is believed to involve the disruption of fungal cell membranes and interference with metabolic processes. The electron-withdrawing nature of the dinitrophenyl group may enhance its ability to penetrate fungal cells and form covalent bonds with critical cellular components.

Antimicrobial Activity

Beyond its antifungal properties, this compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Comparative Study on Antimicrobial Efficacy

In a comparative study published in F1000Research, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed:

- Efficacy Against Bacteria : The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.

- Resistance Modulation : It was observed that this compound could enhance the susceptibility of resistant bacterial strains when used in conjunction with other antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity. Studies have indicated potential cytotoxic effects at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use.

Propiedades

IUPAC Name |

methyl 2-(2,4-dinitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTANURMJHZJJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301523 | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58605-12-2 | |

| Record name | Methyl 2,4-dinitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58605-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143979 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058605122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58605-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,4-dinitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.